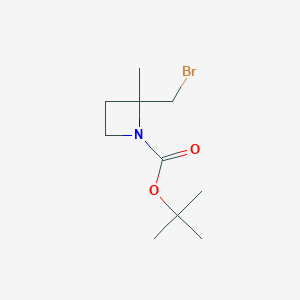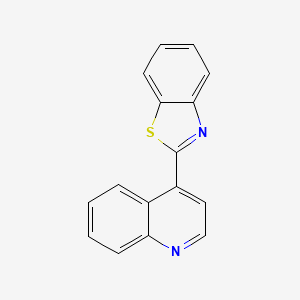
4-Benzothiazol-2-YL-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-4-yl)benzo[d]thiazole is a heterocyclic compound that integrates a quinoline moiety with a benzothiazole structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structural features of 2-(Quinolin-4-yl)benzo[d]thiazole contribute to its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 4-chloroquinoline under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2-(Quinolin-4-yl)benzo[d]thiazole may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-4-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinoline and benzothiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or benzothiazole derivatives.
Substitution: Formation of various substituted quinoline or benzothiazole derivatives depending on the substituents used.
Scientific Research Applications
2-(Quinolin-4-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Quinolin-4-yl)benzo[d]thiazole involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It may inhibit key enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
- 2-(Quinolin-4-yl)benzothiazole
- 2-(Quinolin-4-yl)benzoxazole
- 2-(Quinolin-4-yl)benzimidazole
Comparison:
- 2-(Quinolin-4-yl)benzothiazole : Similar structure but with a sulfur atom in the thiazole ring, leading to different electronic properties and reactivity.
- 2-(Quinolin-4-yl)benzoxazole : Contains an oxygen atom in the oxazole ring, which affects its hydrogen bonding and solubility properties.
- 2-(Quinolin-4-yl)benzimidazole : Features a nitrogen atom in the imidazole ring, influencing its basicity and interaction with biological targets.
Uniqueness: 2-(Quinolin-4-yl)benzo[d]thiazole is unique due to its combination of quinoline and benzothiazole moieties, providing a distinct set of chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64434-97-5 |
|---|---|
Molecular Formula |
C16H10N2S |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-quinolin-4-yl-1,3-benzothiazole |
InChI |
InChI=1S/C16H10N2S/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H |
InChI Key |
DVNVHWRCZKWSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


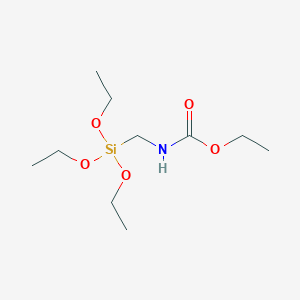
![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)
![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)


![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)

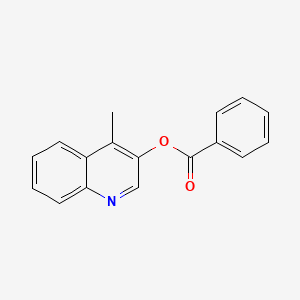
![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)
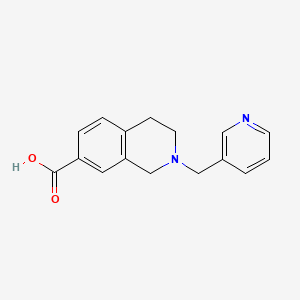

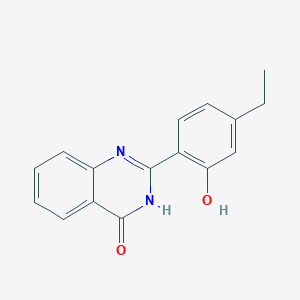
![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)
